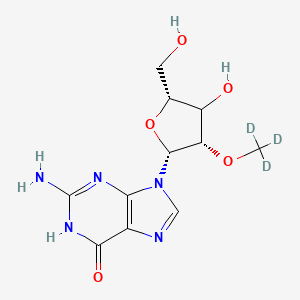
2'-O-Methylguanosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methylguanosine-d3 is a deuterium-labeled analogue of 2’-O-Methylguanosine. This compound is a modified nucleoside produced in transfer ribonucleic acids by the action of transfer ribonucleic acid guanosine-2’-O-methyltransferase. The deuterium labeling is used to trace and study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-d3 involves the methylation of guanosine at the 2’-O position. The deuterium labeling is achieved by using deuterated methyl iodide in the methylation step. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group at the 2’-O position, followed by the addition of deuterated methyl iodide .
Industrial Production Methods
Industrial production of 2’-O-Methylguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methylguanosine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-O-Methylguanosine-d3 oxide.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The methyl group at the 2’-O position can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
Oxidation: 2’-O-Methylguanosine-d3 oxide.
Reduction: 2’-O-Methylguanosine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2’-O-Methylguanosine-d3 has several scientific research applications:
Chemistry: Used as a tracer in the study of nucleoside analogs and their reactions.
Biology: Helps in understanding the role of methylation in transfer ribonucleic acid function and stability.
Medicine: Used in the development of antiviral drugs by inhibiting viral ribonucleic acid polymerase.
Industry: Employed in the synthesis of nucleoside derivatives for pharmaceutical applications
Mechanism of Action
2’-O-Methylguanosine-d3 exerts its effects by mimicking the natural nucleoside, 2’-O-Methylguanosine. It is incorporated into transfer ribonucleic acids by transfer ribonucleic acid guanosine-2’-O-methyltransferase, leading to apoptotic changes in cells. The deuterium labeling allows for the tracking of the compound’s pharmacokinetics and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methylguanosine: The non-deuterated form of 2’-O-Methylguanosine-d3.
2’-O-Methyladenosine: Another methylated nucleoside with similar properties.
2’-O-Methylcytidine: A methylated cytidine analog
Uniqueness
2’-O-Methylguanosine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the pharmacokinetics and metabolic profiles of drugs. This labeling helps in understanding the compound’s behavior in biological systems more accurately compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI Key |
OVYNGSFVYRPRCG-MKKTUXCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















